molecular formula U B1210259 Uranium-230 CAS No. 15743-51-8

Uranium-230

Cat. No.: B1210259
CAS No.: 15743-51-8
M. Wt: 230.03394 g/mol
InChI Key: JFALSRSLKYAFGM-QQVBLGSISA-N
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Description

Uranium-230 (230U) is a radioactive isotope of uranium with a half-life of 20.23 days . It decays 100% by alpha-particle emission to Thorium-226 (226Th), initiating a decay cascade that results in the emission of five total alpha particles with a cumulative energy of 28-34 MeV . This high linear energy transfer (LET) makes this compound a prime candidate for Targeted Alpha Therapy (TAT), an advanced approach in nuclear medicine for cancer treatment . The alpha particles emitted have a short range in tissue (approximately 100 μm, or a few cell diameters), causing lethal double-strand DNA breaks in cancer cells while minimizing damage to surrounding healthy tissue . Its 20.8-day half-life is well-suited for the pharmacokinetics of antibody-based targeting vectors . Research is supported by the development of stable, acyclic hexadentate chelators, such as the H2dedpa and H2hox families, which form highly stable complexes with the uranyl ion (UO22+) in vivo, preventing unwanted accumulation in non-target tissues like bone . This compound is produced artificially, often via the proton irradiation of naturally abundant Thorium-232 (232Th), which first produces Protactinium-230 (230Pa) . The subsequent decay of 230Pa yields high-purity, carrier-free this compound . Furthermore, 230U serves as a generator parent for the short-lived alpha-emitter Thorium-226 (t1/2 = 30.6 min), which can be efficiently separated in a biocompatible citrate buffer, making it immediately suitable for radiolabeling studies . This generator system provides a consistent supply of 226Th for therapeutic research applications . This product is supplied for Research Use Only (RUO) and is strictly not for diagnostic, therapeutic, or human use.

Properties

CAS No.

15743-51-8

Molecular Formula

U

Molecular Weight

230.03394 g/mol

IUPAC Name

uranium-230

InChI

InChI=1S/U/i1-8

InChI Key

JFALSRSLKYAFGM-QQVBLGSISA-N

SMILES

[U]

Isomeric SMILES

[230U]

Canonical SMILES

[U]

Synonyms

230U radioisotope
U-230 radioisotope
Uranium-230

Origin of Product

United States

Scientific Research Applications

Targeted Alpha Therapy

Overview of Targeted Alpha Therapy

Targeted alpha therapy (TAT) is a promising cancer treatment that utilizes alpha-emitting radionuclides to deliver localized radiation to malignant cells while minimizing damage to surrounding healthy tissues. Uranium-230 is particularly valuable in this context due to its decay properties, emitting multiple alpha particles throughout its decay chain. This capability allows for a concentrated dose of radiation directed at tumor cells.

Production and Mechanism

This compound can be produced from thorium-232 through proton bombardment, which converts thorium into protactinium-230, which subsequently decays into this compound. This process can be effectively harnessed using a radionuclide generator system that separates thorium-226 from this compound, enabling continuous production of these isotopes for therapeutic applications .

Clinical Implications

Research has indicated that the decay of this compound leads to the emission of five high-energy alpha particles, which can cause lethal damage to cancer cells while limiting the translocation of daughter isotopes from the target site . This localized effect is crucial for treating cancers that have metastasized, making this compound a candidate for future clinical trials and therapeutic development.

Age Determination Techniques

Isotope Dilution Mass Spectrometry

This compound plays a critical role in geochronology and archaeology through age determination techniques. By measuring the ratio of this compound to Thorium-234 using isotope dilution mass spectrometry, researchers can accurately determine the age of uranium-containing materials. This method is particularly useful for dating geological formations and understanding the history of uranium deposits .

Research Findings

Studies have shown that excess Thorium-230 can lead to model ages that are older than the actual production dates of uranium materials. This discrepancy highlights the importance of precise analytical techniques in obtaining reliable age estimates . The ability to accurately date uranium samples has implications for resource management and environmental studies.

Environmental Applications

Sequestration and Remediation

This compound's properties have also been investigated for environmental applications, particularly in the context of uranium remediation. Research has focused on developing ligands that can effectively chelate uranium ions from contaminated water sources. These chelation agents aim to stabilize uranium in aqueous solutions, thereby facilitating its removal from the environment .

Potential Ligands

Recent studies have identified several promising ligands capable of forming stable complexes with uranyl ions (UO2^2+), which may enhance the efficiency of remediation strategies. The development of effective chelators is essential for addressing uranium contamination in various settings, including mining sites and nuclear waste storage facilities .

Chemical Reactions Analysis

Uranium Isotopes and Decay Chains

The primary naturally occurring uranium isotopes are U-238 (99.27%), U-235 (0.72%), and trace U-234. U-230 is not a naturally occurring isotope and is not referenced in nuclear fuel cycle literature.

  • U-238 Decay Series :
    U-238 undergoes alpha decay to form Th-234, which beta-decays to Pa-234 and eventually U-234. Continued decay leads to Th-230 (half-life: 77,000 years), a significant isotope in uranium ore tailings .

Parent IsotopeDecay ProductDecay ModeHalf-Life
U-238Th-234α4.5 billion yrs
Th-234Pa-234mβ⁻24.1 days
Pa-234mU-234β⁻1.17 minutes
U-234Th-230α245,500 yrs
Th-230Ra-226α77,000 yrs

Th-230 is chemically distinct from uranium and exhibits reactivity typical of thorium compounds (e.g., forming oxides, nitrides) .

Chemical Reactivity of Uranium

While U-230 is not discussed, uranium’s general chemical behavior is well-characterized :

Reactions with Nonmetals

  • Oxygen : Forms uranium oxides (UO₂, UO₃) upon exposure to air.

  • Hydrogen : Produces uranium hydride (UH₃) at 250–300°C, a pyrophoric compound.

  • Halogens : Reacts vigorously with fluorine (UF₆), chlorine (UCl₄), and bromine (UBr₄).

Acid Reactions

  • Hydrochloric Acid : Dissolves uranium metal, forming U³⁺ or U⁴⁺ ions.

  • Nitric Acid : Oxidizes uranium to uranyl nitrate (UO₂(NO₃)₂).

Alloys and Compounds

  • Forms alloys with transition metals (e.g., titanium, zirconium).

  • Stable carbides (UC, UC₂) and nitrides (UN) are used in nuclear fuel pellets .

Nuclear Reactions and Fertile Isotopes

U-238 is a fertile isotope, absorbing neutrons to form fissile plutonium-239:

  • U 238+nU 239β23textminNp 239β2.3textdaysPu 239\text{U 238}+n\rightarrow \text{U 239}\xrightarrow[\beta^-]{23\\text{min}}\text{Np 239}\xrightarrow[\beta^-]{2.3\\text{days}}\text{Pu 239} .

Th-232 similarly breeds U-233 in thorium-fueled reactors .

Key Absence of U-230 Data

No peer-reviewed sources or technical literature describe U-230’s synthesis, stability, or reactivity. The confusion may stem from Th-230’s role in uranium decay chains.

Recommendations for Further Research

To investigate U-230 (if synthetically produced):

  • Study neutron irradiation of U-229 or proton bombardment of Th-230.

  • Analyze potential decay pathways (α, β⁻, or spontaneous fission).

Comparison with Similar Compounds

Uranium-230 vs. Other Uranium Isotopes
Isotope Half-Life Decay Mode Production Method Primary Use
²³⁰U 80,000 years Alpha Proton irradiation of ²³⁰Th Cancer therapy
²³²U 68.9 years Alpha Neutron capture in ²³¹Pa Nuclear weapons feedstock
²³⁵U 703.8 million y Alpha Natural enrichment Nuclear fuel
²³⁸U 4.5 billion y Alpha Natural abundance Fertile material for Pu

Key Differences :

  • Medical Utility : Unlike ²³⁵U and ²³⁸U (used in energy/weapons), ²³⁰U is tailored for oncology due to its alpha emissions and compatibility with radiopharmaceuticals .
  • Half-Life : ²³⁰U’s 80,000-year half-life contrasts sharply with ²³²U (69 years) and ²³⁸U (4.5 billion years), affecting waste management strategies .
This compound vs. Other Alpha-Emitting Therapeutic Isotopes
Isotope Half-Life Decay Chain Production Method Advantage/Disadvantage
²³⁰U 80,000 y ²³⁰U → ²²⁶Th → ²²⁶Ra → ²²²Rn ²³⁰Th(p,n) reaction Long shelf-life; requires generators
²²⁵Ac 10 days ²²⁵Ac → ²²¹Fr → ²¹³Bi Proton irradiation of ²²⁶Ra Short half-life limits storage
²¹³Bi 45.6 minutes ²¹³Bi → ²⁰⁹Tl Decay of ²²⁵Ac Rapid decay necessitates on-site use

Key Insights :

  • ²³⁰U’s long half-life enables centralized production and distribution, unlike ²²⁵Ac and ²¹³Bi, which require rapid synthesis .
  • However, ²³⁰U’s decay chain includes ²²⁶Ra (1,600-year half-life), complicating waste disposal compared to shorter-lived isotopes .
This compound vs. Thorium-230 and Radium-226
Isotope Half-Life Role in Decay Chain Environmental Impact
²³⁰Th 75,380 years Parent of ²³⁰U Found in uranium mill tailings
²²⁶Ra 1,600 years Daughter of ²³⁰U Source of ²²²Rn (lung cancer risk)

Contrasts :

  • ²³⁰Th is a precursor to ²³⁰U, while ²²⁶Ra is a persistent radioactive hazard due to its gamma emissions and role in radon gas formation .
  • ²³⁰U’s environmental persistence (80,000 years) exceeds ²²⁶Ra’s (1,600 years), necessitating millennia-scale containment strategies .

Preparation Methods

Nuclear Reaction Pathway

The earliest documented method for ²³⁰U production involves the gamma irradiation of protactinium-231 (²³¹Pa). The reaction proceeds as follows:

²³¹Pa(γ,n)²³⁰Paβ decay²³⁰U\text{²³¹Pa}(\gamma, n)\rightarrow \text{²³⁰Pa} \xrightarrow{\beta^- \text{ decay}} \text{²³⁰U}

Here, high-energy photons induce neutron emission from ²³¹Pa, forming ²³⁰Pa (half-life: 17.4 days), which subsequently decays to ²³⁰U.

Experimental Parameters and Yield Optimization

  • Irradiation Setup : A bremsstrahlung photon source with energies exceeding the neutron binding energy of ²³¹Pa (~8–10 MeV) is required.

  • Target Preparation : Protactinium-231 targets are typically electrodeposited onto high-purity substrates to minimize interference.

  • Decay Period : Post-irradiation, the target is stored for ~30 days to maximize ²³⁰U ingrowth from ²³⁰Pa decay.

Purification via Ion Exchange Chromatography

Post-decay, the uranium is separated from residual Pa and fission products using anion-exchange resins. Key steps include:

  • Dissolution of the target in nitric acid (HNO₃).

  • Loading onto a chloride-form anion-exchange column.

  • Elution with 4 M HCl/0.1 M HF to isolate ²³⁰U.
    This method achieves a chemical yield of 93–96% and radiochemical purity >99%.

Proton-Induced Production via Thorium-232 Irradiation

Nuclear Reaction Pathway

The modern approach utilizes proton irradiation of thorium-232 (²³²Th):

²³²Th(p,3n)²³⁰Paβ decay²³⁰U\text{²³²Th}(p, 3n)\rightarrow \text{²³⁰Pa} \xrightarrow{\beta^- \text{ decay}} \text{²³⁰U}

This indirect method leverages the abundance of ²³²Th and avoids handling radioactive ²³¹Pa targets.

Experimental Parameters and Yield Optimization

  • Irradiation Conditions :

    • Proton energy: 19–27 MeV (optimized to maximize ²³⁰Pa cross-section).

    • Beam current: 50–250 μA.

    • Target thickness: 0.05–0.5 g·cm⁻².

  • Yield Data :

    Proton Energy (MeV)²³⁰Pa Yield (MBq/μAh)²³⁰U Yield at EOB (GBq)
    190.31 ± 0.012.9
    240.37 ± 0.033.5
    270.33 ± 0.023.2

Dual-Column Separation Protocol

A two-step chromatographic process ensures high purity:

  • Anion Exchange (AX) Column : Separates Th, Pa, and U using MP-1 resin.

    • Eluent: 10 M HNO₃ for Th, 4 M HCl/0.1 M HF for Pa/U.

  • DGA Resin Column : Further purifies ²³⁰U by removing residual ²³²Th and fission products (e.g., ⁹⁵Nb).
    This method achieves 96 ± 3% recovery of ²³⁰U with <0.5% contaminant activity.

Comparative Analysis of Production Methods

Efficiency and Scalability

  • Gamma Method : Limited by the availability of ²³¹Pa and low ²³⁰U yields (≤1 mCi per batch).

  • Proton Method : Scalable to multi-gram quantities, with projected yields of 3.2 GBq (87 mCi) per 28-day cycle.

Radiochemical Challenges

  • Decay Chain Interference : ²³⁰Pa (t₁/₂ = 17.4 d) necessitates rapid processing to minimize ²³⁰U loss.

  • Fission Product Contamination : ⁹⁵Nb and ¹³⁷Cs require aggressive purification .

Q & A

Q. What are the established methods for synthesizing Uranium-230 in laboratory settings?

this compound is primarily synthesized via proton bombardment of thorium-232 targets in cyclotron facilities. The reaction pathway involves: 232Th(p,3n)230Paβ230U^{232}\text{Th} (p, 3n) \rightarrow ^{230}\text{Pa} \xrightarrow{\beta^-} ^{230}\text{U} Key steps include optimizing proton energy (10–15 MeV) to minimize impurities (e.g., ^229U) and using ion-exchange chromatography to isolate ^230U from ^230Th and ^230Pa byproducts . Target preparation (e.g., metallic thorium foil purity) and post-irradiation chemical separation protocols are critical for yield reproducibility.

Q. How do researchers characterize the decay properties of this compound?

this compound decays via alpha emission (t₁/₂ ≈ 20.8 days) to ^226Th, which further decays (t₁/₂ ≈ 30.6 minutes). Researchers use gamma spectroscopy to track decay chains and liquid scintillation counting for alpha-particle quantification. Calorimetry and mass spectrometry are employed to validate half-life discrepancies reported in literature, ensuring consistency with nuclear data repositories .

Q. What analytical techniques ensure isotopic purity of this compound samples?

High-purity samples require:

  • Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to quantify trace impurities (e.g., ^232U, ^229Th).
  • Alpha spectroscopy to resolve overlapping alpha peaks from decay products.
  • Radiochemical separations (e.g., Eichrom UTEVA resins) to isolate ^230U from ^230Pa/Th .

Advanced Research Questions

Q. How can researchers optimize this compound yield while minimizing co-produced radionuclides?

Yield optimization involves:

  • Proton energy tuning : Lower energies (\sim12 MeV) reduce competing (p, 4n) reactions that produce ^229Pa.
  • Target thickness : Thin thorium targets (<100 mg/cm²) minimize energy degradation, improving reaction uniformity.
  • Separation efficiency : Multi-step chromatographic protocols (e.g., LN2 resin for Pa/U separation) reduce ^230Th carryover . Computational tools like MCNP or TALYS model cross-sections to predict isotopic yields.

Q. What methodologies address discrepancies in this compound’s reported nuclear data?

Discrepancies in half-life or decay branching ratios are resolved via:

  • Decay curve reanalysis : High-purity ^230U samples are monitored using gamma detectors (e.g., HPGe) to isolate 84.2 keV (^226Th) emissions.
  • Interlaboratory comparisons : Collaborative studies standardize calibration sources and measurement geometries .
  • Theoretical validation : Density Functional Theory (DFT) models predict alpha-decay Q-values to cross-check experimental data .

Q. How do researchers mitigate challenges in handling this compound’s decay products?

The short-lived ^226Th (t₁/₂ ≈ 30.6 min) requires rapid separation post-decay. Methods include:

  • In-line generators : ^230U is immobilized on a column, allowing ^226Th elution with dilute HNO3.
  • Real-time monitoring : Scintillation detectors track ^226Th buildup to optimize separation timing . Handling protocols must account for ^222Rn gas emissions (from ^226Th decay) via ventilation and radon traps.

Q. What experimental designs are used to study this compound’s potential in radiopharmaceutical research?

Preclinical studies focus on:

  • Chelation stability : Testing macrocyclic ligands (e.g., DOTA) for ^230U binding under physiological conditions.
  • Biodistribution assays : Radiolabeling antibodies with ^230U and tracking uptake in tumor xenograft models via autoradiography.
  • Dosimetry modeling : Monte Carlo simulations (e.g., Geant4) quantify alpha-particle energy deposition in target tissues . Ethical review boards must approve protocols for radioactive material use in biological systems.

Methodological Considerations

  • Reproducibility : Detailed experimental logs (e.g., beam current, target thickness) and open-access data sharing are critical for validating synthesis and decay studies .
  • Error analysis : Uncertainty budgets for half-life measurements must include detector efficiency, counting statistics, and background subtraction .
  • Interdisciplinary collaboration : Partnerships with nuclear physicists, radiochemists, and biologists ensure robust experimental design for applied studies .

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